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Compound of Interest

Compound Name: 2-Fluoroquinoline-3-boronic acid

Cat. No.: B1304976

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of spectroscopic data for 2-fluoroquinoline-3-boronic acid and related
compounds. Due to the limited availability of comprehensive experimental data for 2-
fluoroquinoline-3-boronic acid in publicly accessible literature, this guide utilizes predicted
data for the closely related 2-fluoropyridine-3-boronic acid as a reference point and compares it
with experimental data for other relevant fluoroquinolone and fluorinated boronic acid
derivatives.

Data Presentation

The following tables summarize key spectroscopic data for the reference compound and its
alternatives. This allows for a comparative analysis of the influence of the quinoline scaffold
and other structural modifications on the spectral properties.

Table 1: Predicted *H and 3C NMR Spectral Data for 2-Fluoropyridine-3-boronic acid
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1H NMR 13C NMR
Chemical Shift (d) ) Chemical Shift (d) )
Assignment Assignment
ppm ppm
~165.0 (d, *J(C,F) =
~8.35 H6 Cc2
240 Hz)
~150.0 (d, 3J(C,F) =5
~8.10 H4 C6
Hz)
~145.0 (d, 3J(C,F) =
~7.30 H5 C4
15 Hz)
~122.0(d, 2J(C,F) =4
~5.50 (br s) B(OH)2 C5

Hz)

~115.0 (d, 2J(C,F) =

C3 (broad due to B)
20 Hz)

Note: Predicted data is based on computational models and may vary from experimental

values.

Table 2: Experimental tH NMR Data for Selected Fluoroquinolone Derivatives
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Compound

Key Chemical Shifts (d)
ppm and Assignments

Source

Ciprofloxacin

8.69 (s, 1H, H-2), 7.89 (d, 1H,
J=13.0 Hz, H-5), 7.55 (d, 1H,
J=7.5 Hz, H-8), 3.85-3.78 (m,
1H, N-CH), 3.35-3.25 (m, 8H,

piperazine-H)

[1]

Levofloxacin

8.66 (s, 1H, H-2), 7.91 (d, 1H,
J=13.2 Hz, H-5), 7.58 (d, 1H,
J=8.8 Hz, H-8), 4.45-4.35 (m,
1H, N-CH), 3.70-3.40 (m, 8H,
piperazine-H), 1.52 (d, 3H,
J=6.8 Hz, CHs)

[2]

Norfloxacin

8.68 (s, 1H, H-2), 7.90 (d, 1H,
J=13.0 Hz, H-5), 7.52 (d, 1H,
J=7.8 Hz, H-8), 4.35 (q, 2H,
J=7.2 Hz, N-CHz), 3.30-3.20
(m, 8H, piperazine-H), 1.45 (t,
3H, J=7.2 Hz, CH3)

[3]

Table 3: Experimental 3C NMR Data for Selected Fluoroquinolone Derivatives
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Key Chemical Shifts (d)
Compound . Source
ppm and Assignments

176.8 (C-4), 166.5 (COOH),

154.5 (d, 1J(C,F)=248 Hz, C-

6), 148.2 (C-2), 145.5 (C-7),
Ciprofloxacin 138.9 (C-4a), 118.9 (C-8a), [4]

111.5 (d, 2J(C,F)=23 Hz, C-5),

107.2 (C-8), 104.8 (C-3), 49.5

(piperazine-C), 35.1 (N-CH)

176.5 (C-4), 166.2 (COOH),
155.1 (d, 1J(C,F)=245 Hz, C-
6), 147.8 (C-2), 145.2 (C-7),
_ 139.1 (C-4a), 119.2 (C-8a),
Levofloxacin [2]
112.0 (d, 2J(C,F)=22 Hz, C-5),
106.9 (C-8), 105.1 (C-3), 50.2,
49.8 (piperazine-C), 48.5 (N-
CH), 18.9 (CHs)

Table 4: Mass Spectrometry Data for Selected Fluoroquinolones
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lonization Key Fragment
Compound [M+H]* (m/z) Source
Mode lons (m/z)

314 ([M+H-
, , H20]%), 288
Ciprofloxacin ESI+ 332.1410 [5]
(M+H-COz]%),

245, 231

344 ([M+H-
. H20]%), 318
Levofloxacin ESI+ 362.1519 [6]
([M+H-CO2]"),

261

302 ([M+H-
H20]*), 276
(IM+H-CO2]*),
233

Norfloxacin ESI+ 320.1414

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and comparison.

NMR Spectroscopy Protocol (General)

Sample Preparation: Approximately 5-10 mg of the boronic acid derivative is dissolved in 0.6
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-da4). For boronic acids,
Methanol-d4 can be particularly useful to minimize oligomerization.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400
MHz or higher, is used for analysis.

1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical

parameters include:
e Number of scans: 16-32

o Relaxation delay: 1-5 seconds
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e Spectral width: 12-16 ppm
e The spectrum is referenced to the residual solvent peak.

13C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling.
Typical parameters include:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Spectral width: 200-240 ppm

The spectrum is referenced to the solvent peak.

19F NMR Acquisition: A one-dimensional fluorine spectrum is acquired, often with proton
decoupling.

Number of scans: 128-512

Relaxation delay: 1-5 seconds

Spectral width: -50 to -250 ppm (typical for organofluorine compounds)

An external reference standard (e.g., CFCls or a fluorinated solvent) is often used.

Mass Spectrometry Protocol (General)

Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a
suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium
acetate may be added to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is utilized.

Data Acquisition:

e The sample solution is infused into the ESI source at a flow rate of 5-10 pL/min.
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» Data is typically acquired in positive ion mode.

e The mass range is set to scan from m/z 50 to 500 or higher, depending on the expected
molecular weight.

e Collision-induced dissociation (CID) is used to generate fragment ions for structural
elucidation.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of
a novel boronic acid derivative and a conceptual signaling pathway where such a compound

might be investigated.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization of
a novel boronic acid derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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